1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone
Overview
Description
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is a synthetic organic compound that features both indole and pyrimidine moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as 2-methylindole, through a series of reactions including alkylation and cyclization.
Attachment of the Pyrimidine Group: This step may involve the reaction of the indole derivative with a pyrimidine-containing reagent under specific conditions, such as using a base or a catalyst.
Final Assembly: The final step could involve the formation of the ethanone linkage, possibly through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone would depend on its specific biological targets. Generally, compounds with indole and pyrimidine structures can interact with various enzymes, receptors, or nucleic acids, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-chloropyrimidin-2-yl)sulfanyl]ethanone
- 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)oxy]ethanone
Uniqueness
The unique combination of the indole and pyrimidine moieties in 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone may confer distinct biological activities or chemical properties, making it a valuable compound for further study.
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-7-8-17-16(18-11)21-10-15(20)19-12(2)9-13-5-3-4-6-14(13)19/h3-8,12H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOQLSRQXKGTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NC=CC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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